diphenyl{1,1,1-trichloro-4-[(2-methylpropyl)imino-kappaN]pent-2-en-2-aminato-kappaN}boron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRICHLOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE is a complex organic compound with a unique structure that includes a diazaborinin ring, phenyl groups, and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRICHLOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE typically involves multiple steps, starting with the preparation of the diazaborinin ring. This can be achieved through the reaction of appropriate amines with boronic acids under controlled conditions. The introduction of the trichloromethyl group is usually done via chlorination reactions using reagents like trichloromethyl chloroformate. The phenyl groups are introduced through Friedel-Crafts alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRICHLOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce amine derivatives.
Scientific Research Applications
6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRICHLOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRICHLOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazines: Known for their applications in herbicides and pharmaceuticals.
Cycloalkanes: Commonly used in organic synthesis and industrial applications.
Uniqueness
6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRICHLOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE is unique due to its combination of a diazaborinin ring, phenyl groups, and a trichloromethyl group, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H24BCl3N2 |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
6-methyl-1-(2-methylpropyl)-2,2-diphenyl-4-(trichloromethyl)-3-aza-1-azonia-2-boranuidacyclohexa-4,6-diene |
InChI |
InChI=1S/C21H24BCl3N2/c1-16(2)15-27-17(3)14-20(21(23,24)25)26-22(27,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-14,16,26H,15H2,1-3H3 |
InChI Key |
KQIXIMDAFWMAKU-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(NC(=CC(=[N+]1CC(C)C)C)C(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.